molecular formula C12H10BrNO B8344477 (4-Bromophenyl)(pyridin-2-yl)methanol

(4-Bromophenyl)(pyridin-2-yl)methanol

Cat. No.: B8344477
M. Wt: 264.12 g/mol
InChI Key: RSFIOZZHCWYPAD-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(pyridin-2-yl)methanol is a brominated aromatic alcohol featuring a pyridine ring and a 4-bromophenyl group connected via a hydroxymethyl (–CH₂OH) bridge. Its molecular formula is C₁₂H₁₀BrNO, with a molecular weight of 264.12 g/mol. The compound’s structure combines electron-rich pyridine and electron-withdrawing bromophenyl moieties, enabling applications in coordination chemistry, supramolecular polymers, and pharmaceutical intermediates .

Synthetic routes often involve condensation reactions between bromophenyl precursors and pyridinyl aldehydes or ketones, followed by reduction to introduce the hydroxymethyl group. For example, analogous compounds like 4-(4-bromophenyl)-2,6-di(pyridin-2-yl)pyrimidine are synthesized via refluxing chalcones with imidamide salts in ethanol .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

(4-bromophenyl)-pyridin-2-ylmethanol

InChI

InChI=1S/C12H10BrNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H

InChI Key

RSFIOZZHCWYPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) enhance stability and coordination with metal ions, making such compounds useful in metallo-supramolecular polymers .
  • Chiral variants like (R)-phenyl(pyridin-2-yl)methanol are critical in enantioselective synthesis due to their stereochemical control .
  • Pharmaceutical relevance is exemplified by brompheniramine, where the bromophenyl-pyridinyl motif contributes to H₁ receptor binding .

Melting Points and Stability

  • This compound: Stability is influenced by hydrogen bonding from the –OH group and π-π stacking between aromatic rings.
  • (6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol: Higher melting point (230–233°C) due to rigid imidazopyridine core .
  • Brompheniramine maleate : Enhanced water solubility from the maleate counterion, critical for oral bioavailability .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.50–8.60 (pyridin-2-yl H), δ 7.40–7.60 (4-bromophenyl H), and δ 5.20–5.30 (methanol -OH) confirm structure .
    • ¹³C NMR : A carbonyl carbon (if oxidized) appears at ~200 ppm, while the alcohol carbon is at ~65 ppm.
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 278 (C₁₂H₁₀BrNO⁺) .
  • IR Spectroscopy : Broad O-H stretch at ~3300 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Research Focus
DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • Frontier Molecular Orbitals : A HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. HOMO localization on the pyridine ring suggests nucleophilic attack sites .
  • Molecular Electrostatic Potential (MEP) : Negative potential regions near the bromine atom highlight electrophilic reactivity, guiding derivatization strategies .
  • Vibrational Analysis : Theoretical IR spectra align with experimental data, validating computational models .

What strategies optimize reaction conditions for synthesizing derivatives of this compound?

Q. Advanced Research Focus

  • Multi-Response Nonlinear Programming : Statistical models (e.g., inscribed design) optimize variables like temperature, solvent polarity, and catalyst loading. For example, a 15% increase in yield was achieved using a DMF/EtOH (3:1) solvent system at 60°C .
  • High-Throughput Screening : Automated platforms test >100 conditions in parallel, identifying optimal parameters for cross-coupling reactions (e.g., Suzuki-Miyaura) .

How do researchers resolve contradictions in reported biological activities of this compound?

Advanced Research Focus
Contradictions in antimicrobial vs. anticancer activity are addressed via:

  • Dose-Response Profiling : IC₅₀ values vary significantly (e.g., 10 μM for S. aureus vs. 50 μM for HepG2 cells), requiring standardized assays .
  • Metabolic Stability Testing : Hepatic microsome studies reveal rapid oxidation of the alcohol group, explaining reduced in vivo efficacy .
  • Structural-Activity Relationship (SAR) : Modifying the pyridine ring with electron-withdrawing groups enhances anticancer activity by 40% .

What are the applications of this compound in materials science?

Q. Advanced Research Focus

  • Coordination Polymers : The compound acts as a ligand for Cu(II) complexes, forming 2D networks with luminescent properties (λem = 450 nm) .
  • Photocatalysts : Hybrid materials with TiO₂ exhibit 85% degradation efficiency for methylene blue under UV light .

Q. Advanced Research Focus

  • Chiral HPLC : Using a Chiralpak AD-H column (hexane/iPrOH 90:10), enantiomers elute at 12.3 min (R) and 14.1 min (S) .
  • Circular Dichroism (CD) : Positive Cotton effect at 220 nm confirms the R-configuration .

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